molecular formula C21H23NO B1619240 1,1-Diphenyl-4-piperidino-2-butyn-1-ol CAS No. 972-04-3

1,1-Diphenyl-4-piperidino-2-butyn-1-ol

Cat. No. B1619240
CAS RN: 972-04-3
M. Wt: 305.4 g/mol
InChI Key: MGWAMKURIHGGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halocins, also known as diferidin, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Halocins is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, halocins is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Stereochemical Studies

1,1-Diphenyl-4-piperidino-2-butyn-1-ol has been involved in stereochemical studies to determine the absolute and relative configuration of certain diastereomeric amino-alcohols. This involves chemical correlation methods to assign configurations to diastereomers obtained from specific reactions (Tramontini, Angiolini, Fouquey, & Jacques, 1973).

Synthesis of Allenylzinc and Indium Reagents

The compound has been used in the synthesis of enantiomers of 4-TIPS-3-butyn-2-ol, leading to the creation of allenylzinc and indium reagents. These reagents, derived from 1,1-Diphenyl-4-piperidino-2-butyn-1-ol, demonstrate high yield and enantioselectivity in certain reactions (Marshall, Eidam, & Eidam, 2006).

Parkinsonism Model Research

This compound has been studied for its potential in parkinsonism model research. Specifically, it has shown antihaloperidol activity, indicating its possible use in understanding and treating parkinsonism. This research is significant given the increase in parkinsonism diagnoses with an aging population (Tonkopii et al., 2000).

Formation of Coordinated Ligands

Research has also focused on the formation of coordinated ligands involving 1,1-Diphenyl-4-piperidino-2-butyn-1-ol. This includes the synthesis of cationic complexes through dehydration and deprotonation processes, leading to neutral complexes with specific ligand structures (Puerta, Valerga, & Palacios, 2008).

properties

CAS RN

972-04-3

Product Name

1,1-Diphenyl-4-piperidino-2-butyn-1-ol

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2

InChI Key

MGWAMKURIHGGNO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Other CAS RN

972-04-3
120501-02-2

solubility

13 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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